(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with 3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions to form the desired product. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
Ethyl acetoacetate: A simpler compound used in various organic syntheses and known for its keto-enol tautomerism.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic reactions.
The uniqueness of This compound
Properties
CAS No. |
624724-55-6 |
---|---|
Molecular Formula |
C25H24ClN3O3S2 |
Molecular Weight |
514.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24ClN3O3S2/c1-3-32-13-7-12-28-24(30)22(34-25(28)33)15-18-16-29(19-8-5-4-6-9-19)27-23(18)17-10-11-21(31-2)20(26)14-17/h4-6,8-11,14-16H,3,7,12-13H2,1-2H3/b22-15- |
InChI Key |
NLSXDMCYDAHMII-JCMHNJIXSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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